Arsenocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

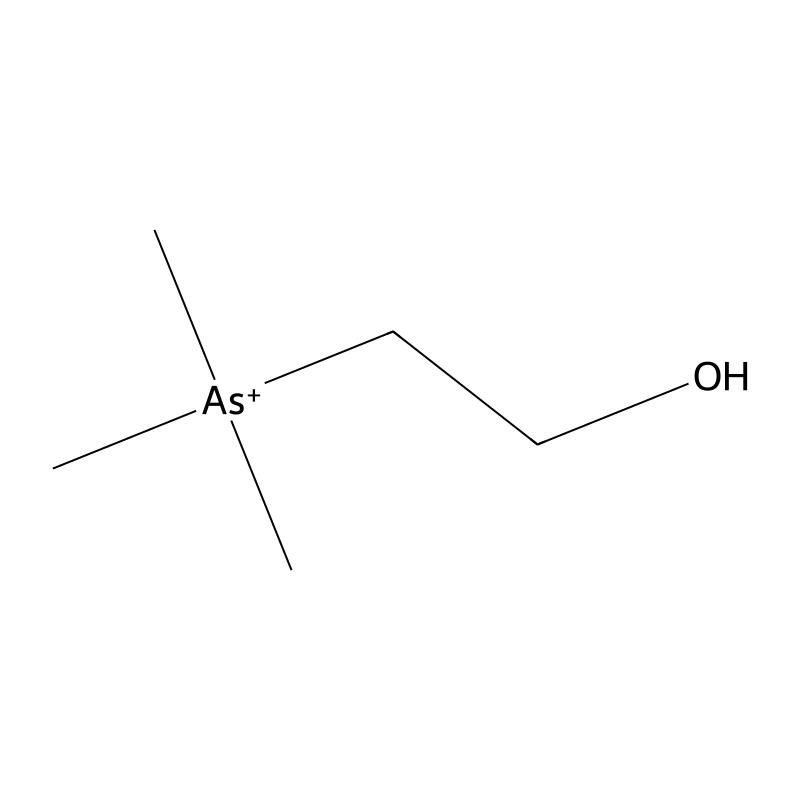

Arsenocholine is an organic arsenic compound primarily found in certain marine organisms, particularly seafood. It is characterized by its structural formula, which includes a trimethylammonium group linked to an arsenic atom. This compound is notable for its potential biotransformation into other arsenic species and its relatively low toxicity compared to inorganic arsenic forms. Arsenocholine is often studied in the context of arsenic metabolism and its implications for human health, especially through dietary sources.

Research indicates that the absorption efficiency of organic arsenic compounds like arsenobetaine is significantly higher than that of inorganic forms. This characteristic raises concerns about the potential accumulation and effects of these compounds in human systems following seafood consumption .

Arsenocholine's primary application lies in studies related to food safety and toxicology, particularly concerning seafood consumption. Its role as a biomarker for dietary exposure to organic arsenic compounds makes it significant in epidemiological studies assessing health risks associated with seafood intake. Additionally, understanding its metabolic pathways can aid in developing strategies for mitigating potential health risks from arsenic exposure.

Interaction studies involving arsenocholine focus on its metabolic pathways and interactions with various biological systems. Research has demonstrated that colonic microbes can metabolize organic arsenic species, including arsenocholine, leading to further transformations that may produce more toxic forms of arsenic . These findings highlight the importance of understanding how dietary intake influences arsenic metabolism and its subsequent health implications.

Arsenocholine shares similarities with several other organic arsenic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Formula | Toxicity Profile | Major Metabolites |

|---|---|---|---|

| Arsenobetaine | (CH₃)₃AsCH₂COOH | Low | Arsenobetaine aldehyde |

| Dimethylarsinate | (CH₃)₂AsO₂H | Moderate | Monomethylarsonate |

| Trimethylarsine | (CH₃)₃As | High | None |

| Monomethylarsonate | CH₃AsO₂ | Variable | Dimethylarsinate |

Uniqueness of Arsenocholine:

- Metabolism: Arsenocholine uniquely transforms directly into monomethylarsonate without intermediate steps.

- Toxicity: It exhibits lower toxicity compared to other organic and inorganic forms of arsenic.

- Biological Role: It serves as a significant marker for understanding dietary exposure to arsenic through seafood consumption.